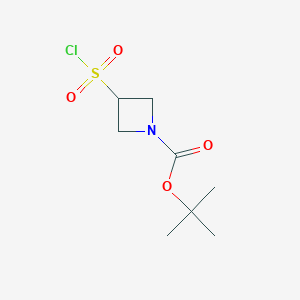

Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

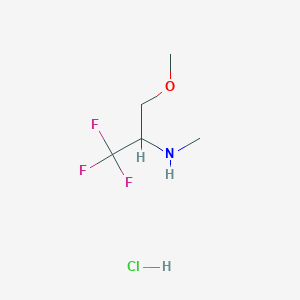

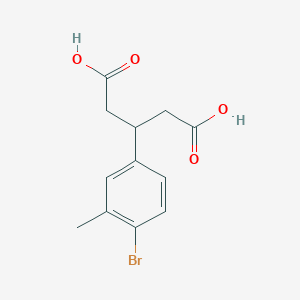

Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate, also known as 3-chlorosulfonyl-azetidine-1-carboxylic acid tert-butyl ester or N-Boc-氮杂环丁烷-3-磺酰氯, is a chemical compound with the molecular formula C₈H₁₄ClNO₄S .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C8H14ClNO4S/c1-8(2,3)14-7(11)10-4-6(5-10)15(9,12)13/h6H,4-5H2,1-3H3 . The compound has a molecular weight of 255.72 g/mol . Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 255.72 g/mol . It has a computed XLogP3-AA value of 1.1, indicating its lipophilicity . The compound has a topological polar surface area of 72.1 Ų, suggesting its polarity . It has a rotatable bond count of 3 .Scientific Research Applications

Synthesis and Cycloaddition Reactions

Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate is involved in the synthesis of imidazoline, oxazolidine, and tetrahydropyrimidine products through reactions with nitriles and carbonyl substrates. It facilitates the regioselectivity and stereochemistry control in the products derived from substituted aziridine, indicating its utility in creating complex molecular architectures (Yadav & Sriramurthy, 2005).

Chiral Azetidine Synthesis

The compound is instrumental in synthesizing enantiopure azetidine-2-carboxylic acids with heteroatomic side chains. This showcases its role in producing chimeras for studying peptide activity influences, highlighting its application in medicinal chemistry and drug design (Sajjadi & Lubell, 2008).

Medicinal Chemistry Building Blocks

Protected 3-haloazetidines, synthesized from this compound, serve as versatile building blocks in medicinal chemistry. They are used to prepare high-value azetidine-3-carboxylic acid derivatives, indicating the compound's significance in drug discovery and pharmaceutical synthesis (Ji, Wojtas, & Lopchuk, 2018).

Novel Compound Synthesis

Efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate demonstrate the use of this compound in accessing novel compounds. This underscores its potential in expanding the chemical space for drug development and other applications (Meyers et al., 2009).

Safety and Hazards

Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate is considered hazardous. It has been associated with skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity following a single exposure, with the respiratory system being a potential target .

Future Directions

While specific future directions for Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate are not available, research into similar compounds continues to be of interest in the field of chemistry. For instance, research into tert-butyl 3- (tosyloxymethyl)azetidine-1-carboxylate and Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate could provide insights into potential future directions for this compound.

properties

IUPAC Name |

tert-butyl 3-chlorosulfonylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO4S/c1-8(2,3)14-7(11)10-4-6(5-10)15(9,12)13/h6H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNUWDVFBPYWSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1310732-18-3 |

Source

|

| Record name | tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoate](/img/structure/B1378807.png)

![[2-(Aminomethyl)-1,3-thiazol-4-yl]methanol dihydrochloride](/img/structure/B1378816.png)

![Benzo[d][1,3]dioxol-4-amine hydrochloride](/img/structure/B1378818.png)